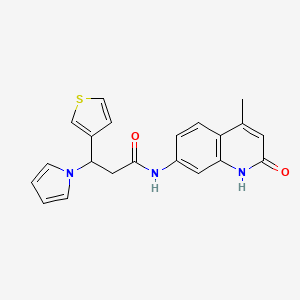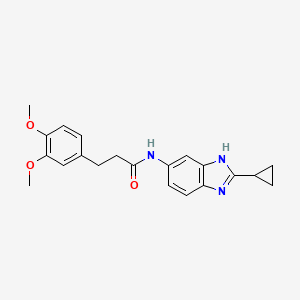![molecular formula C19H21N3OS B10999175 1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10999175.png)
1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone is a synthetic organic compound that features a unique combination of heterocyclic structures, including benzothiazole, pyrrolidine, and pyrrole
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The synthesis begins with the preparation of a benzothiazole derivative through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Pyrrolidine Ring Formation: The benzothiazole derivative is then reacted with a pyrrolidine derivative under appropriate conditions to form the desired intermediate.
Pyrrole Ring Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and pyrrolidine rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents like amines or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules and heterocyclic compounds.
作用机制
The mechanism of action of 1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone involves its interaction with specific molecular targets and pathways. The benzothiazole and pyrrole moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
1-[2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl]-4-(1H-pyrrol-1-YL)-1-butanone: Unique due to its combination of benzothiazole, pyrrolidine, and pyrrole rings.
2-(1,3-Benzothiazol-2-YL)-1-pyrrolidinyl derivatives: Similar structure but may lack the pyrrole ring.
Pyrrole-containing compounds: Similar biological activity but different structural features.
Uniqueness: The uniqueness of this compound lies in its multi-heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H21N3OS |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
1-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-4-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C19H21N3OS/c23-18(10-6-13-21-11-3-4-12-21)22-14-5-8-16(22)19-20-15-7-1-2-9-17(15)24-19/h1-4,7,9,11-12,16H,5-6,8,10,13-14H2 |
InChI 键 |
CGOICQIXQFVYFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(=O)CCCN2C=CC=C2)C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B10999092.png)
![N-(1H-benzimidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999104.png)

![2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B10999111.png)
![N-cycloheptyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10999129.png)

![Furan-2-yl{5-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10999142.png)
![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10999152.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10999156.png)

![2-(4-fluorophenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B10999167.png)
![6-(1H-Pyrrol-1-YL)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-YL]hexanamide](/img/structure/B10999172.png)
![3-(3-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-3-oxopropyl)-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B10999180.png)

